Lipophilicity (XLogP3) Differentiation: 5-Methylthio vs. 5-Methyl Pyrrole-2-carboxylic Acid
The 5-methylthio substituent increases computed lipophilicity by +0.4 log units relative to the 5-methyl analog: XLogP3 = 1.4 for 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid [1] vs. XLogP3 = 1.0 for 5-methyl-1H-pyrrole-2-carboxylic acid [2]. This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, which is quantitatively meaningful for membrane permeability prediction and compound partitioning in biological assays. The consensus logP for the 5-methyl analog (average of five computational methods) is 0.85 , further widening the lipophilicity gap to 0.55 log units when compared against the XLogP3 of the 5-methylthio compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7): XLogP3 = 1.0 (PubChem); Consensus LogP = 0.85 (Bidepharm, 5-method average) |
| Quantified Difference | ΔXLogP3 = +0.4 (target vs. 5-Me); Δ vs. consensus LogP = +0.55 |
| Conditions | Computational prediction; PubChem XLogP3 3.0 algorithm; Bidepharm consensus LogP from iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods |
Why This Matters
A 0.4–0.55 log unit increase in lipophilicity can significantly alter membrane permeability and non-specific protein binding in cellular assays, making the 5-methylthio compound a distinct tool for SAR studies where balanced lipophilicity is required.
- [1] PubChem Compound Summary CID 96634652: 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid. Property XLogP3-AA = 1.4. View Source
- [2] PubChem Compound Summary CID 12909452: 5-Methyl-1H-pyrrole-2-carboxylic acid. Property XLogP3-AA = 1. View Source
